![molecular formula C12H14BrNO3 B5555909 4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

4-[(2-bromophenoxy)acetyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 4-[(2-bromophenoxy)acetyl]morpholine involves multiple steps, including bromination, cyclization, and acylation reactions. Notable examples include the synthesis of related bromophenols and morpholine derivatives through reactions that involve the use of bromoacetic acids, ethanolamine, and bromopropionate as key starting materials. These processes demonstrate the versatility and complexity of synthesizing bromophenol and morpholine derivatives, highlighting the chemical manipulations required to obtain such compounds (Bayrak et al., 2017), (Qiu Fang-li, 2012).

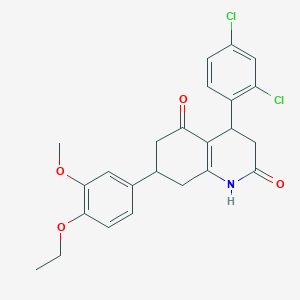

Molecular Structure Analysis

The molecular structure of 4-[(2-bromophenoxy)acetyl]morpholine derivatives has been analyzed through various spectroscopic and crystallographic methods. These studies reveal the conformation of the morpholine ring and its interactions with substituents, showcasing the spatial arrangement of atoms and functional groups. Such structural insights are crucial for understanding the reactivity and properties of these compounds. For example, the analysis of related morpholine derivatives has provided information on the conformation of the morpholine ring and its substituents, offering insights into the molecular structure of these compounds (Sarbu et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

4-[(2-bromophenoxy)acetyl]morpholine is explored in the context of synthesizing novel compounds and studying their properties. For instance, morpholine derivatives have been synthesized for evaluating their physicochemical properties, cytotoxicity, and biodegradability. Such studies contribute to the development of new materials with potential applications in green chemistry and biodegradable substances (Pernak et al., 2011).

Pharmacological and Biological Activities

Research has also focused on the biological activities of morpholine derivatives. Compounds synthesized from morpholine have been evaluated for their anti-proliferative activity against various types of neoplastic cells, indicating their potential use in cancer research (Al‐Ghorbani et al., 2017). Furthermore, morpholine-based metal(ii) complexes have been investigated for their DNA/BSA interactions, cytotoxicity, radical scavenging, and pharmacological implications, showcasing the broad spectrum of potential applications in medicinal chemistry (Sakthikumar et al., 2019).

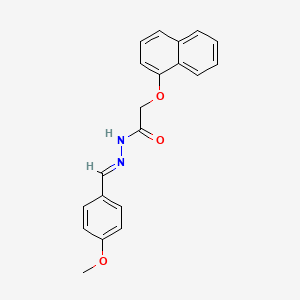

Antioxidant and Enzyme Inhibitory Activities

Bromophenols, including those related to 4-[(2-bromophenoxy)acetyl]morpholine, have been isolated from marine sources and evaluated for their antioxidant activities. These compounds demonstrate the potential for natural antioxidant applications, which could be beneficial in food preservation and pharmaceuticals (Li et al., 2011). Additionally, novel antioxidant bromophenols have shown inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes, highlighting their relevance in addressing neurological disorders and metabolic diseases (Öztaşkın et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-(2-bromophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIJUFKXSZTTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)

![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)

![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)